molecular formula C12H23NO B8674445 2,6-Diethyl-2,3,6-trimethylpiperidin-4-one CAS No. 61682-93-7

2,6-Diethyl-2,3,6-trimethylpiperidin-4-one

Cat. No. B8674445
M. Wt: 197.32 g/mol
InChI Key: TUOLXKNMFCOMGN-UHFFFAOYSA-N
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Patent
US04131599

Procedure details

19.6 g of 2,4,6-triethyl-2,6-dimethyl-1,2,5,6-tetrahydropyrimidine and 0.4 g of ammonium bromide were added to 200 ml of methanol. To the mixture was added dropwise 10 g of 37% hydrochloric acid at 10° C., with stirring. After completion of the addition the whole was stirred at room temperature for 4 hours and there was then added a further 20 ml of 18% hydrochloric acid. The mixture was then heated at 30°-40° C. for 7 hours and allowed to stand over night at room temperature. The mixture was made alkaline with 40% aqueous potassium carbonate solution and, after methanol has been distilled off under reduced pressure, the residue was extracted with ether. The ether solution was dried over potassium carbonate and the ether was removed. The residue was subjected to distillation under reduced pressure to yield 2,6-diethyl-2,3,6-trimethyl-4-oxopiperidine as an oil boiling at 91°-93° C./2 mm Hg.
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1([CH3:14])N=[C:7]([CH2:9][CH3:10])[CH2:6][C:5]([CH2:12][CH3:13])([CH3:11])[NH:4]1)[CH3:2].[Br-].[NH4+].Cl.C(=O)([O-])[O-:19].[K+].[K+]>CO>[CH2:1]([C:3]1([CH3:14])[CH:9]([CH3:10])[C:7](=[O:19])[CH2:6][C:5]([CH2:12][CH3:13])([CH3:11])[NH:4]1)[CH3:2] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
19.6 g
Type
reactant
Smiles
C(C)C1(NC(CC(=N1)CC)(C)CC)C
Name
Quantity
0.4 g
Type
reactant
Smiles
[Br-].[NH4+]
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the addition the whole
STIRRING
Type
STIRRING
Details
was stirred at room temperature for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated at 30°-40° C. for 7 hours
Duration
7 h
WAIT
Type
WAIT
Details
to stand over night at room temperature
DISTILLATION
Type
DISTILLATION
Details
after methanol has been distilled off under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether solution was dried over potassium carbonate
CUSTOM
Type
CUSTOM
Details
the ether was removed
DISTILLATION
Type
DISTILLATION
Details
The residue was subjected to distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)C1(NC(CC(C1C)=O)(C)CC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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